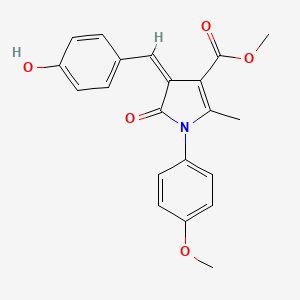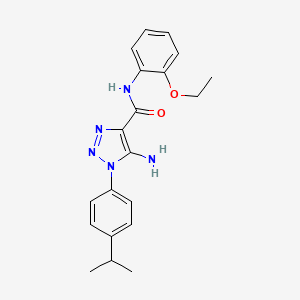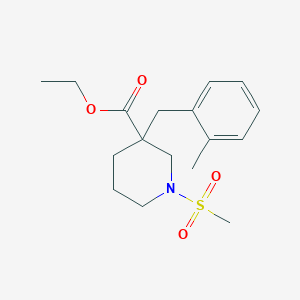![molecular formula C26H27NO2S B4943475 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)
2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, also known as BTEB, is a chemical compound that has been studied for its potential applications in scientific research. BTEB is a small molecule that has been synthesized in the laboratory and has shown promise in various research areas.
作用機序
The mechanism of action of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide involves its binding to FKBP12, which is a protein that plays a role in the regulation of cell growth and proliferation. By binding to FKBP12, this compound disrupts its interaction with mTOR, a protein that is involved in the regulation of cell growth and metabolism. This disruption can lead to a decrease in cell growth and proliferation, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide in lab experiments include its small size, which allows it to easily penetrate cells and tissues, and its ability to bind to specific proteins, making it a useful tool for studying protein-protein interactions. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the study of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Additionally, this compound may have applications in other areas of research, such as neuroscience and immunology, and further studies are needed to explore these potential applications.
In conclusion, this compound is a small molecule that has shown promise in various areas of scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent. The synthesis of this compound has been optimized to produce high yields and purity, and its mechanism of action involves its binding to FKBP12 and disruption of its interaction with mTOR. This compound has been shown to have a variety of biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of this compound, including its potential use as a therapeutic agent and its applications in other areas of research.
合成法
The synthesis of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide involves several steps, including the reaction of 2-naphthol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-aminoethyl benzene sulfide to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been studied for its potential applications in scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent. This compound has been shown to bind to a specific protein, called FKBP12, and disrupt its interaction with another protein, called mTOR. This disruption can lead to a decrease in cell growth and proliferation, making this compound a potential anticancer agent.
特性
IUPAC Name |
2-benzylsulfanyl-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2S/c28-26(24-12-6-7-13-25(24)30-19-20-8-2-1-3-9-20)27-16-17-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-3,6-9,12-15,18H,4-5,10-11,16-17,19H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMJMMTLCNZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC=CC=C3SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)


![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)
![N,N-dimethyl-4-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4943419.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)
![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)
![3-benzyl-5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943495.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)